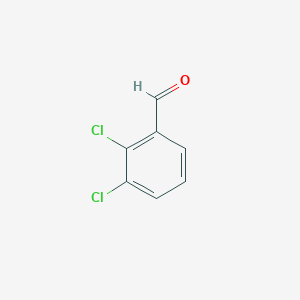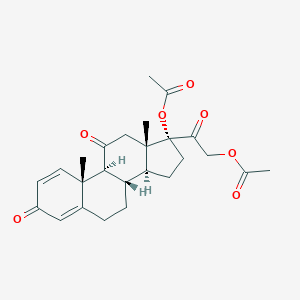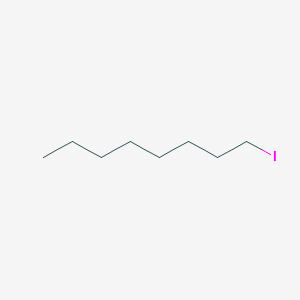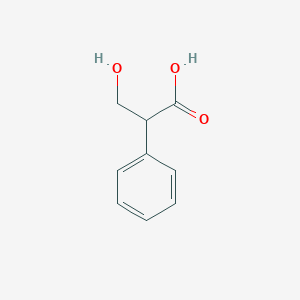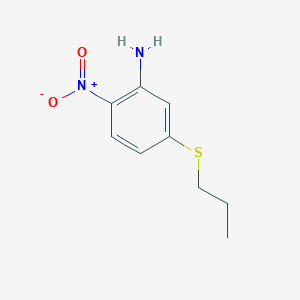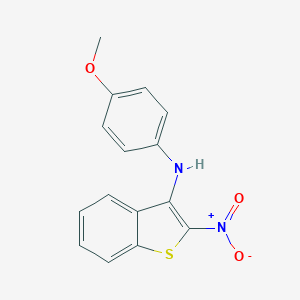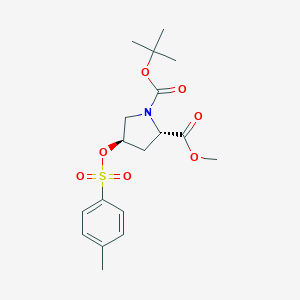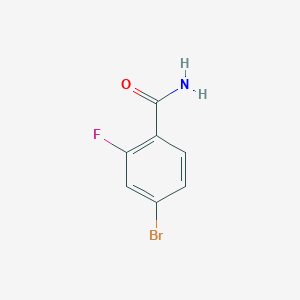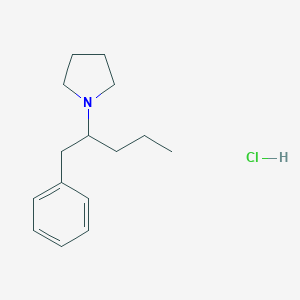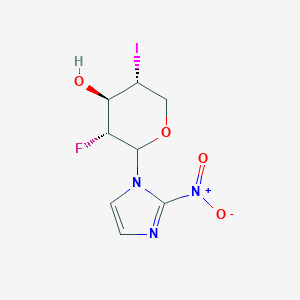
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, also known as FIDON, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. FIDON belongs to the class of nitroimidazole derivatives, which have been studied extensively for their ability to target hypoxic tumor cells.
Mecanismo De Acción
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole exerts its anticancer effects by targeting the hypoxic cells in tumors. It undergoes a reduction reaction in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic cells, to generate reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, leading to cell death. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to selectively target hypoxic cells, resulting in minimal toxicity to normal cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to sensitize hypoxic tumor cells to radiation therapy, resulting in improved treatment outcomes. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to inhibit the expression of angiogenic factors, which are involved in the growth of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation in the presence of oxygen. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole. One area of research is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of the mechanism of action of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, including the role of nitroreductase in the reduction of the compound. Additionally, further studies are needed to evaluate the efficacy of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole analogs with improved solubility and stability could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole involves a series of chemical reactions that start with the conversion of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide. This is followed by the reaction of the bromide with 2-fluoro-4-iodo-5-nitrobenzoic acid in the presence of a base to form the intermediate product. The final step involves the deacetylation of the intermediate product to yield 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been extensively studied for its potential application in cancer treatment. Nitroimidazoles, including 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, have been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. Hypoxic cells are found in the core of solid tumors and are known to be more aggressive and resistant to treatment. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to sensitize these cells to radiation therapy, resulting in improved treatment outcomes.
Propiedades
Número CAS |
147132-90-9 |
|---|---|
Nombre del producto |
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole |
Fórmula molecular |
C8H9FIN3O4 |
Peso molecular |
357.08 g/mol |
Nombre IUPAC |
(3R,4R,5R)-3-fluoro-5-iodo-2-(2-nitroimidazol-1-yl)oxan-4-ol |
InChI |
InChI=1S/C8H9FIN3O4/c9-5-6(14)4(10)3-17-7(5)12-2-1-11-8(12)13(15)16/h1-2,4-7,14H,3H2/t4-,5-,6+,7?/m1/s1 |
Clave InChI |
VXOBQWXRNFDBEO-FTFTVQOISA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
SMILES canónico |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
Sinónimos |
1-(2-fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole 1-(2-fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole FIAZP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



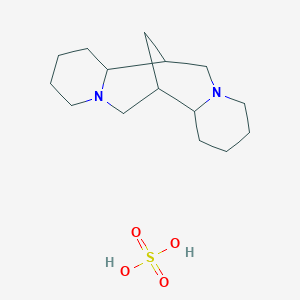
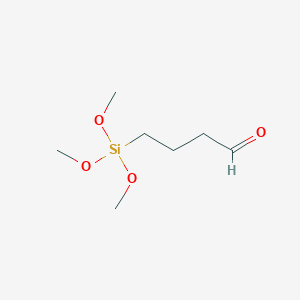
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
